Urea, N-(4-chlorophenyl)-N'-(4-oxo-4H-1-benzopyran-2-yl)-
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Overview
Description
Urea, N-(4-chlorophenyl)-N’-(4-oxo-4H-1-benzopyran-2-yl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a chlorophenyl group and a benzopyran moiety, suggests potential biological activity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For this specific compound, the synthetic route might involve the following steps:
Preparation of the isocyanate: The isocyanate precursor can be synthesized from the corresponding amine via phosgenation.
Reaction with the amine: The isocyanate is then reacted with 4-chlorophenylamine under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Urea derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential inhibitors of enzymes or receptors due to their ability to mimic natural substrates.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of urea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and benzopyran groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(4-chlorophenyl)-N’-(4-oxo-4H-1-benzopyran-2-yl)-: can be compared with other urea derivatives, such as:
Uniqueness
The presence of both a chlorophenyl group and a benzopyran moiety in the compound’s structure may confer unique properties, such as enhanced biological activity or specific binding interactions. These features can make it a valuable compound for targeted research and development.
Properties
CAS No. |
59629-53-7 |
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Molecular Formula |
C16H11ClN2O3 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-oxochromen-2-yl)urea |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-5-7-11(8-6-10)18-16(21)19-15-9-13(20)12-3-1-2-4-14(12)22-15/h1-9H,(H2,18,19,21) |
InChI Key |
UQVGOAKBSGTGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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